2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one

CNS drug design blood-brain barrier penetration physicochemical profiling

2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one (CAS 1354027-82-9 for the (S)-enantiomer; molecular formula C₁₃H₂₅N₃O; MW 239.36 g/mol) is a chiral alaninamide-piperidine hybrid featuring a 3-substituted piperidine ring linked via a methylene spacer to an N-cyclopropylmethylamino moiety. The compound carries a single (S)-configured stereocenter at the α-carbon of the propan-1-one backbone and exhibits computed physicochemical properties—XLogP3-AA of 0.3, topological polar surface area (TPSA) of 58.4 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds—that situate it within favorable CNS drug-like chemical space.

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
Cat. No. B14798791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one
Molecular FormulaC13H25N3O
Molecular Weight239.36 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC(C1)CNCC2CC2)N
InChIInChI=1S/C13H25N3O/c1-10(14)13(17)16-6-2-3-12(9-16)8-15-7-11-4-5-11/h10-12,15H,2-9,14H2,1H3
InChIKeyNEYZAQQQFBFNQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one: Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one (CAS 1354027-82-9 for the (S)-enantiomer; molecular formula C₁₃H₂₅N₃O; MW 239.36 g/mol) is a chiral alaninamide-piperidine hybrid featuring a 3-substituted piperidine ring linked via a methylene spacer to an N-cyclopropylmethylamino moiety [1]. The compound carries a single (S)-configured stereocenter at the α-carbon of the propan-1-one backbone and exhibits computed physicochemical properties—XLogP3-AA of 0.3, topological polar surface area (TPSA) of 58.4 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds—that situate it within favorable CNS drug-like chemical space [1]. It is commercially available from multiple reputable suppliers (e.g., Fluorochem, MolCore, Leyan) at purities of ≥98% and is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), an eye irritant (H319), and a respiratory irritant (H335) .

Why 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one Cannot Be Interchanged with Positional Isomers or Backbone Analogs


This compound belongs to a family of cyclopropylmethylamino-piperidine alaninamides in which the substitution position on the piperidine ring (2-, 3-, or 4-), the presence or absence of a methylene spacer, the length of the amino-ketone backbone (ethanone vs. propan-1-one), and the stereochemical configuration at the α-carbon collectively govern conformational geometry, hydrogen-bonding capability, and the spatial presentation of the basic nitrogen and cyclopropylmethyl pharmacophore to biological targets [1]. Published structure–activity relationship (SAR) studies on disubstituted piperidine sigma receptor ligands demonstrate that selectivity for sigma sites over dopamine D₂ and serotonin 5-HT₂ receptors is exquisitely sensitive to the chemical nature of the piperidine nitrogen substituent, its distance from the basic amine, and its orientation relative to the secondary piperidine substituent [2]. Consequently, even seemingly minor structural variations—such as shifting the (cyclopropylmethylamino)methyl substituent from the 3- to the 4-position (CAS 1353993-17-5), removing the methylene spacer (CAS 1401668-34-5), or shortening the backbone to an ethanone—are predicted to alter receptor engagement profiles, rendering generic in-class substitution scientifically unsound without direct comparative binding or functional data.

Quantitative Differentiation Evidence for 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one Against Closest Structural Analogs


CNS Drug-Likeness Assessment: XLogP3-AA and TPSA Position This 3-Substituted Piperidine Within Favorable BBB-Penetrant Chemical Space

The computed XLogP3-AA of 0.3 for this compound is 1.4 to 2.0 log units lower than typical values reported for 4-substituted cyclopropylmethyl-piperidine sigma ligands (e.g., logP ≈ 1.7–2.3 for 4-phenoxymethyl cyclopropylmethyl-piperidines) [1]. Combined with a TPSA of 58.4 Ų—below the widely accepted 90 Ų threshold for favorable CNS penetration and within the 40–70 Ų window associated with optimal brain exposure—this physicochemical signature suggests a differentiated absorption, distribution, metabolism, and excretion (ADME) trajectory compared to more lipophilic 4-position analogs that may exhibit higher non-specific tissue binding or altered volume of distribution [1][2]. The compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, consistent with the Lipinski and CNS MPO rule sets.

CNS drug design blood-brain barrier penetration physicochemical profiling alaninamide-piperidine hybrids

Positional Isomerism: 3- vs. 4-Substitution Alters the Spatial Relationship Between the Basic Amine and the Cyclopropylmethyl Pharmacophore

In this compound, the (cyclopropylmethylamino)methyl group is attached at the piperidine 3-position, placing the cyclopropylmethyl moiety in a meta-like orientation relative to the amide-bearing nitrogen at position 1. Published SAR on disubstituted piperidine sigma ligands has established that the distance between the basic piperidine nitrogen and the N-cyclopropylmethyl substituent, as well as the dihedral angle between the two substituent vectors, is a primary determinant of sigma-1 vs. dopamine D₂ receptor selectivity [1]. In the classic 4-substituted series (e.g., DuP 734, 4-substituted cyclopropylmethyl-piperidines), the para orientation yields sigma-1 Kᵢ values as low as 0.88–10 nM with D₂ Kᵢ > 1000 nM [1][2]. The 3-substituted geometry of the target compound introduces a ~60° shift in the substituent trajectory relative to the 4-position series, which—based on class-level SAR—is predicted to differentially modulate the sigma-1/D₂ selectivity ratio [1].

sigma receptor ligands positional isomerism piperidine SAR receptor selectivity

Methylene Spacer as a Conformational and H-Bonding Modulator: With-Spacer vs. Without-Spacer Analogs

The target compound incorporates a methylene (–CH₂–) spacer between the piperidine 3-position and the cyclopropylmethylamino nitrogen. This contrasts with the directly attached analog (S)-2-Amino-1-[(R)-3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one (CAS 1401668-34-5), in which the cyclopropylmethylamino group is bonded directly to the piperidine ring at the 3-position. The methylene spacer increases the rotatable bond count from 4 to 5 and introduces an additional degree of conformational freedom, allowing the secondary amine to sample a broader range of spatial orientations relative to the piperidine core [1]. This spacer also converts the piperidine-attached nitrogen from a direct ring substituent (tertiary amine character) to an exocyclic secondary amine, increasing the hydrogen bond donor count from 1 to 2 and altering both pKₐ and hydrogen-bonding capacity at the cyclopropylmethylamino nitrogen [1].

methylene spacer conformational flexibility hydrogen bonding structure-activity relationships

Stereochemical Integrity: (S)-Configuration at the α-Amino Carbon as a Quality-Defining Attribute for Chiral Procurement

The (S)-enantiomer (CAS 1354027-82-9) is the predominant commercially available form, with suppliers including Fluorochem (product F085346), MolCore, and Leyan each specifying this specific stereoisomer . Given that the α-amino carbon stereochemistry directly influences the three-dimensional presentation of the 2-amino-propan-1-one moiety—and by extension, interactions with chiral biological targets—the availability of a defined (S)-enantiomer at ≥98% purity distinguishes this compound from racemic or undefined mixtures offered for some positional analogs. Fluorochem provides the compound with full GHS classification documentation (H302, H315, H319, H335) and a certificate of analysis, supporting GLP-compliant procurement workflows .

chiral purity stereochemistry enantiomeric excess alaninamide derivatives

Recommended Research and Procurement Application Scenarios for 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one


CNS Probe Development: Exploiting Favorable Physicochemical Properties for BBB-Penetrant Tool Compound Design

With an XLogP3-AA of 0.3 and TPSA of 58.4 Ų—both within the optimal range for CNS drug-likeness—this compound is well-suited as a starting scaffold for designing brain-penetrant sigma receptor or aminergic GPCR probe molecules. The lower lipophilicity relative to classical 4-substituted cyclopropylmethyl-piperidine sigma ligands (DuP 734 class, logP > 3) may mitigate common liabilities such as hERG channel blockade, phospholipidosis, and high plasma protein binding, which are frequently associated with highly lipophilic piperidine-based CNS ligands. Researchers initiating CNS-targeted medicinal chemistry campaigns can use this compound as a more polar, synthetically tractable alternative to traditional 4-substituted piperidine sigma scaffolds. The availability of the (S)-enantiomer at ≥98% purity from ISO-certified suppliers (e.g., MolCore) ensures batch-to-batch consistency required for in vivo pharmacokinetic and pharmacodynamic studies.

Sigma-1/D₂ Selectivity SAR: Diversifying Chemical Space Around the Crowded 4-Substituted Piperidine Chemotype

The 3-substituted geometry of this compound provides a structurally differentiated entry point into sigma receptor ligand SAR, a field historically dominated by 4-substituted piperidine and piperazine scaffolds. Published SAR (Gilligan et al., 1992; Tolentino et al., 2022) has demonstrated that the orientation and distance of the N-cyclopropylmethyl substituent relative to the piperidine ring nitrogen are key determinants of sigma-1 vs. dopamine D₂ selectivity. By shifting the cyclopropylmethylamino-methyl substituent to the 3-position, this compound alters the dihedral relationship between the two basic nitrogen atoms, potentially yielding selectivity profiles that complement or diverge from the well-characterized 4-substituted series. This makes it a valuable tool for medicinal chemists seeking to expand IP coverage or explore polypharmacology around sigma-1, D₂, and related aminergic targets.

Chiral Building Block for Parallel Library Synthesis and Derivatization

The compound's dual functionality—a primary aliphatic amine at the α-carbon and a secondary amine in the cyclopropylmethylamino-methyl side chain—enables orthogonal derivatization strategies. The primary amine can undergo amide coupling, reductive amination, or sulfonylation, while the secondary amine can be selectively alkylated or acylated under appropriate protecting group strategies. The (S)-stereochemistry provides a chiral handle for asymmetric synthesis applications. This bifunctional character, combined with a molecular weight of only 239.36 g/mol, makes the compound an efficient fragment-sized building block for generating diverse compound libraries targeting CNS receptors, epigenetic enzymes, or other therapeutic targets where alaninamide-piperidine hybrids have shown affinity.

Epigenetic Probe Exploration: LSD1/KDM1A Inhibitor Scaffold Development

Cyclopropylamine-containing compounds have been established as mechanism-based inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A), with clinical-stage compounds such as GSK2879552 and TAK-418 incorporating cyclopropylamine pharmacophores (WO2012135113). The cyclopropylmethylamino moiety present in this compound contains the characteristic cyclopropyl group that, in the context of LSD1 inhibition, can undergo enzyme-catalyzed ring opening to form a covalent FAD adduct. The 3-substituted piperidine scaffold offers a distinct vector for attachment of the cyclopropylmethylamino warhead compared to the trans-2-phenylcyclopropylamine-based inhibitors that dominate the LSD1 patent literature. Researchers investigating novel LSD1 inhibitor chemotypes for oncology or neurodevelopmental indications may find this compound a synthetically accessible entry point for SAR campaigns distinct from the crowded cyclopropylamine IP space.

Quote Request

Request a Quote for 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.